molecular formula C14H23NO B5133987 4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]morpholine

4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]morpholine

Cat. No. B5133987
M. Wt: 221.34 g/mol
InChI Key: PXWCYHMXKVZYPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DMBM, and it is a bicyclic morpholine derivative that has been synthesized through various methods. The synthesis of DMBM is of great interest to researchers due to its potential applications in the field of medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of DMBM is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to interact with various receptors, including GABA-A receptors and NMDA receptors, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
DMBM has been found to possess a variety of biochemical and physiological effects. This compound has been shown to have anticonvulsant effects in animal models of epilepsy, as well as analgesic and anti-inflammatory effects. Additionally, DMBM has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMBM in laboratory experiments is its high potency and selectivity. This compound has been found to be highly effective at modulating neurotransmitter systems in the brain, making it a useful tool for studying the mechanisms of various neurological disorders. However, one of the limitations of using DMBM in laboratory experiments is its potential toxicity. This compound has been found to be toxic at high doses, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on DMBM. One area of interest is the development of new drugs based on this compound. Researchers are currently exploring the use of DMBM derivatives as potential treatments for various neurological disorders, including epilepsy and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanisms of action of DMBM and its potential therapeutic applications.

Synthesis Methods

DMBM can be synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions and the use of organolithium reagents. One of the most common methods for synthesizing DMBM involves the reaction of 6,6-dimethylbicyclo[3.1.1]hept-2-ene with morpholine in the presence of a palladium catalyst. This reaction results in the formation of DMBM as the major product.

Scientific Research Applications

DMBM has been studied for its potential applications in a wide range of scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been found to possess a variety of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects.

properties

IUPAC Name

4-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-14(2)12-4-3-11(13(14)9-12)10-15-5-7-16-8-6-15/h3,12-13H,4-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWCYHMXKVZYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)CN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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